molecular formula C14H15NO2 B3048415 Propan-2-yl naphthalen-1-ylcarbamate CAS No. 16827-25-1

Propan-2-yl naphthalen-1-ylcarbamate

货号 B3048415
CAS 编号: 16827-25-1
分子量: 229.27 g/mol
InChI 键: AEOQMGVPGAAJQS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Propan-2-yl naphthalen-1-ylcarbamate, also known as INCB018424, is a selective Janus kinase (JAK) inhibitor. It is a small molecule drug that is being developed for the treatment of various inflammatory and autoimmune diseases. The compound has shown promising results in preclinical and clinical trials, and it is currently being evaluated for its efficacy and safety in different patient populations.

作用机制

Propan-2-yl naphthalen-1-ylcarbamate acts as a selective inhibitor of JAK1 and JAK2, which are key signaling proteins involved in the regulation of immune responses. By inhibiting these proteins, the compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. The inhibition of JAK1 and JAK2 also affects the proliferation and survival of immune cells, which is important in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical models. The compound reduces the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of various inflammatory and autoimmune diseases. The compound also affects the differentiation and function of immune cells, including T cells, B cells, and natural killer (NK) cells.

实验室实验的优点和局限性

Propan-2-yl naphthalen-1-ylcarbamate is a valuable tool for studying the role of JAK1 and JAK2 in immune responses and disease pathogenesis. The compound has several advantages, including its high selectivity for JAK1 and JAK2, its potent anti-inflammatory effects, and its ability to modulate immune cell function. However, the compound also has some limitations, including its potential off-target effects and its limited efficacy in certain patient populations.

未来方向

Propan-2-yl naphthalen-1-ylcarbamate has several potential future directions for research and development. These include:
1. Combination therapy: The compound may be used in combination with other drugs to enhance its efficacy and reduce potential side effects.
2. New indications: The compound may be evaluated for its potential use in the treatment of other inflammatory and autoimmune diseases, as well as solid tumors and hematological malignancies.
3. Biomarker identification: The compound may be used to identify biomarkers that can predict response to treatment and disease progression.
4. Safety evaluation: The long-term safety of the compound needs to be evaluated in larger patient populations.
Conclusion
This compound is a promising JAK inhibitor that has shown efficacy in the treatment of various inflammatory and autoimmune diseases. The compound has potent anti-inflammatory and immunomodulatory effects, and it is being evaluated for its safety and efficacy in different patient populations. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

科学研究应用

Propan-2-yl naphthalen-1-ylcarbamate has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The compound has shown efficacy in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been evaluated for its potential use in the treatment of solid tumors and hematological malignancies.

属性

IUPAC Name

propan-2-yl N-naphthalen-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(2)17-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOQMGVPGAAJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282230
Record name propan-2-yl naphthalen-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16827-25-1
Record name NSC45285
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC25052
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propan-2-yl naphthalen-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOPROPYL N-(1-NAPHTHYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl naphthalen-1-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Propan-2-yl naphthalen-1-ylcarbamate
Reactant of Route 3
Reactant of Route 3
Propan-2-yl naphthalen-1-ylcarbamate
Reactant of Route 4
Reactant of Route 4
Propan-2-yl naphthalen-1-ylcarbamate
Reactant of Route 5
Reactant of Route 5
Propan-2-yl naphthalen-1-ylcarbamate
Reactant of Route 6
Reactant of Route 6
Propan-2-yl naphthalen-1-ylcarbamate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。